Enhanced Acidity vs. Dichloro Analog
The additional chlorine at the 3-position in 3-chloro-2,2-bis(chloromethyl)propanoic acid exerts a measurable inductive electron-withdrawing effect, lowering the predicted pKa to 2.50 ± 0.15 compared with 3.30 ± 0.15 for the dichloro analog 2,2-bis(chloromethyl)propanoic acid (CAS 67329-11-7) . This ΔpKa of 0.80 log units corresponds to the target compound being approximately 6.3 times more acidic than the comparator (Ka ratio = 10^0.80 ≈ 6.3) . For context, the dihydroxy analog bis-MPA (CAS 4767-03-7) exhibits a predicted pKa of approximately 4.16, making the target compound roughly 46 times more acidic than bis-MPA .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.50 ± 0.15 (predicted) |
| Comparator Or Baseline | 2,2-Bis(chloromethyl)propanoic acid: pKa = 3.30 ± 0.15 (predicted); bis-MPA: pKa ≈ 4.16 (predicted) |
| Quantified Difference | ΔpKa = 0.80 (vs. dichloro analog); ~6.3× stronger acid; ΔpKa = 1.66 (vs. bis-MPA); ~46× stronger acid |
| Conditions | Predicted pKa values from ChemicalBook database; comparable computational methodology |
Why This Matters
Higher acidity governs carboxylate formation equilibria, influences solubility in aqueous base, and dictates reactivity in esterification and salt-formation steps during synthesis—meaning procurement of the dichloro analog cannot reproduce the same reaction kinetics or pH-dependent extraction behavior.
